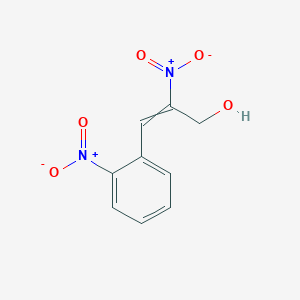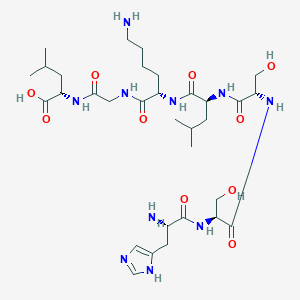
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate is a chemical compound with the molecular formula C12H2F8HgO2·H2O . This compound is known for its unique structure, which includes a mercury atom bonded to two tetrafluorohydroxyphenyl groups. The presence of fluorine atoms and the hydroxyl groups contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate typically involves the reaction of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with a mercury-containing reagent under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Analyse Chemischer Reaktionen
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different mercury-containing species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity is a concern.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate exerts its effects involves the interaction of the mercury atom with various molecular targets. The fluorine atoms and hydroxyl groups play a role in modulating the reactivity and binding affinity of the compound. The pathways involved include the formation of stable complexes with other molecules and the potential disruption of biological processes due to mercury’s known toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate include other mercury-containing organic compounds such as:
Bis(4-hydroxyphenyl)mercury: Lacks the fluorine atoms, resulting in different reactivity and properties.
Bis(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury: Contains methoxy groups instead of hydroxyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
873889-26-0 |
|---|---|
Molekularformel |
C12H4F8HgO3 |
Molekulargewicht |
548.74 g/mol |
IUPAC-Name |
bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate |
InChI |
InChI=1S/2C6HF4O.Hg.H2O/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h2*11H;;1H2 |
InChI-Schlüssel |
HRGOKDYZNYNRNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)O)F)F)F)F)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)


![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
